L-Tyrosine, L-histidyl-L-prolyl-L-leucyl-L-glutaminyl-L-lysyl-L-threonyl-
概要
説明
The peptide you mentioned is a complex one, composed of several amino acids including L-Tyrosine, L-Histidine, L-Proline, L-Leucine, L-Glutamine, L-Lysine, and L-Threonine. Each of these amino acids plays a unique role in the body. For instance, L-Tyrosine is a nonessential amino acid that the body can produce on its own, and it’s used as a building block for protein . It helps your body produce enzymes, thyroid hormones, and melanin, and aids in communication between nerve cells .
Chemical Reactions Analysis
In the body, L-Tyrosine is involved in various chemical reactions. It is a precursor to the neurotransmitters epinephrine, norepinephrine, and dopamine . Under stressful conditions, these neurotransmitters can be depleted, and L-Tyrosine is used in the body to replenish them .Physical and Chemical Properties Analysis
L-Tyrosine is an amino acid, and like all amino acids, it has both physical and chemical properties. It is involved in the structure of almost all proteins in the body . It helps to produce melanin, the pigment responsible for hair and skin color . It also assists the adrenal, pituitary, and thyroid glands in producing hormones .科学的研究の応用
Peptide Synthesis and Biological Activity
The amino acid sequence L-Tyrosine, L-histidyl-L-prolyl-L-leucyl-L-glutaminyl-L-lysyl-L-threonyl has been utilized in the synthesis of various peptides with significant biological activities. For instance, research by Bodanszky et al. (1974) involved synthesizing an octacosapeptide with a similar amino acid sequence for the vasoactive intestinal peptide (VIP), which exhibited systemic vasodilation and reduced arterial blood pressure in dogs, among other biological activities (Bodanszky et al., 1974).
Role in Aminoacyl-tRNA
The sequence also plays a role in the study of aminoacyl-tRNA. Yang et al. (1969) performed co-chromatography on aminoacyl-tRNA's, including those involving histidyl-, tyrosyl-, and threonyl-tRNA's, to understand differences in tRNA patterns between L-M cells in culture and tumors induced in mice. Such studies provide insights into the mechanisms of tRNA modification in cancer cells (Yang et al., 1969).
Metabolic Studies in Bacteria
Additionally, the amino acid sequence has implications in the study of bacterial metabolism. Graaf (2000) discussed the production of amino acids, including L-tyrosine, L-threonine, and L-histidine by Corynebacterium glutamicum, an organism used industrially for amino acid production. This research has implications for understanding and optimizing the metabolic pathways for amino acid production in bacteria (Graaf, 2000).
Implications in Peptide Antibiotics and Hormones
The sequence is also significant in the synthesis of peptide antibiotics and hormones. Studies like those by Mitsuyasu et al. (1970) and Boissonnas et al. (1960) have shown that slight modifications in such sequences can significantly affect the biological properties of peptides, which is crucial for developing therapeutic agents (Mitsuyasu et al., 1970), (Boissonnas et al., 1960).
作用機序
Safety and Hazards
将来の方向性
While L-Tyrosine has been studied for its potential benefits in stress reduction and improved cognitive function, more research is needed to fully understand the role this amino acid plays in our bodies . Future research may focus on its effects under different conditions and its potential therapeutic uses.
特性
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63N11O11/c1-22(2)17-30(49-38(59)32-8-6-16-52(32)40(61)27(43)19-25-20-45-21-46-25)37(58)48-29(13-14-33(44)55)35(56)47-28(7-4-5-15-42)36(57)51-34(23(3)53)39(60)50-31(41(62)63)18-24-9-11-26(54)12-10-24/h9-12,20-23,27-32,34,53-54H,4-8,13-19,42-43H2,1-3H3,(H2,44,55)(H,45,46)(H,47,56)(H,48,58)(H,49,59)(H,50,60)(H,51,57)(H,62,63)/t23-,27+,28+,29+,30+,31+,32+,34+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCUQUYTCHEVPW-HLIBLUNMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63N11O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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